Ethyl 1H-indole-3-carbimidate

Description

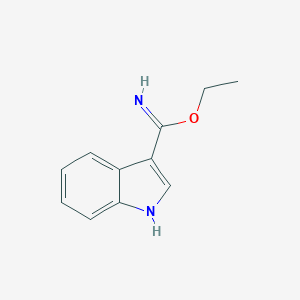

Structure

3D Structure

Properties

IUPAC Name |

ethyl 1H-indole-3-carboximidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-2-14-11(12)9-7-13-10-6-4-3-5-8(9)10/h3-7,12-13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDVAJJFYMRBEIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)C1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20425296 | |

| Record name | 1-Ethoxy-1-(3H-indol-3-ylidene)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20425296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19747-79-6 | |

| Record name | 1-Ethoxy-1-(3H-indol-3-ylidene)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20425296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Ethyl 1H-indole-3-carbimidate from Indole-3-carbonitrile

Abstract

This technical guide provides an in-depth exploration of the synthesis of ethyl 1H-indole-3-carbimidate, a valuable intermediate in medicinal chemistry, from its precursor, indole-3-carbonitrile. The core of this transformation is the Pinner reaction, a classic and reliable acid-catalyzed method for converting nitriles into imino esters. This document elucidates the underlying reaction mechanism, provides a detailed, field-tested experimental protocol, and discusses critical process parameters, safety considerations, and characterization techniques. Furthermore, it highlights the synthetic versatility of the resulting carbimidate, positioning it as a key building block for the development of pharmacologically active indole derivatives. This guide is intended for researchers, chemists, and professionals in the field of drug development who require a robust and well-understood methodology for accessing this important molecular scaffold.

Introduction: The Strategic Importance of Indole Scaffolds

The indole nucleus is a privileged structural motif, ubiquitously found in a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique electronic properties and rigid bicyclic structure allow it to interact with a wide range of biological targets, making it a cornerstone in modern drug discovery.[3][4] Indole derivatives have demonstrated significant therapeutic potential across multiple disease areas, including oncology (e.g., Vincristine), inflammation (e.g., Indomethacin), and neurology.[2][3]

Consequently, the development of efficient synthetic routes to functionalized indoles is of paramount importance. Indole-3-carbonitrile serves as a versatile starting material, and its conversion to the corresponding this compound opens a gateway to further molecular complexity. The carbimidate (or imino ester) functional group is a highly reactive intermediate, readily transformable into other valuable moieties such as amidines, orthoesters, and esters, which are themselves prevalent in bioactive molecules.[5][6]

The primary method for achieving this transformation is the Pinner reaction, first described by Adolf Pinner in 1877.[6][7] This reaction involves the acid-catalyzed addition of an alcohol to a nitrile, yielding an imino ester salt, commonly referred to as a "Pinner salt".[6][8] This guide will provide a comprehensive examination of this specific application of the Pinner reaction.

Reaction Overview and Mechanistic Rationale

The conversion of indole-3-carbonitrile to this compound is achieved through the reaction with anhydrous ethanol in the presence of a strong acid catalyst, typically dry hydrogen chloride (HCl) gas.

The Pinner Reaction Mechanism

The success of the Pinner reaction is predicated on the precise control of reaction conditions to favor the formation of the desired imidate hydrochloride salt. The mechanism proceeds through several distinct steps, each with specific requirements.[7][9]

-

Protonation of the Nitrile: Anhydrous hydrogen chloride, a strong acid, protonates the nitrogen atom of the indole-3-carbonitrile. This initial step is crucial as it dramatically increases the electrophilicity of the nitrile carbon atom.[5][9]

-

Nucleophilic Attack by Alcohol: The activated nitrile carbon is then susceptible to nucleophilic attack by the lone pair of electrons on the oxygen atom of ethanol.[7]

-

Proton Transfer & Formation of the Pinner Salt: A subsequent proton transfer from the oxonium ion intermediate results in the formation of the thermodynamically stable this compound hydrochloride, also known as the Pinner salt.[5][7] This salt is often crystalline and may precipitate from the reaction mixture, facilitating its isolation.[7]

// Reactants IndoleNitrile [label="Indole-3-carbonitrile"]; Ethanol [label="Ethanol (EtOH)"]; HCl [label="HCl (gas)"];

// Intermediates ProtonatedNitrile [label="Protonated Nitrile\n(Nitrilium Cation Intermediate)", shape=Mdiamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; OxoniumIon [label="Oxonium Ion Intermediate", shape=Mdiamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Product PinnerSalt [label="this compound HCl\n(Pinner Salt)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges IndoleNitrile -> ProtonatedNitrile [label="+ HCl"]; {rank=same; ProtonatedNitrile; Ethanol} ProtonatedNitrile -> OxoniumIon [label="+ EtOH"]; OxoniumIon -> PinnerSalt [label="Proton Transfer"]; }

Caption: The acid-catalyzed mechanism for the Pinner reaction.

Critical Experimental Parameters: The Causality Behind the Choices

-

Anhydrous Conditions: The exclusion of water is the single most critical factor for the success of this synthesis.[5][10] Water is a competing nucleophile that can hydrolyze the nitrilium ion intermediate or the final Pinner salt product, leading to the formation of the corresponding ester (ethyl 1H-indole-3-carboxylate) or amide as undesirable byproducts.[6][11] Therefore, all reagents and glassware must be scrupulously dried.

-

Acid Catalyst: Gaseous hydrogen chloride is the classic and most effective catalyst. Its high acidity is required to protonate the weakly basic nitrile nitrogen. Solutions of HCl in anhydrous solvents like dioxane or cyclopentyl methyl ether (CPME) can also be utilized.[10][12]

-

Temperature Control: The reaction is typically conducted at low temperatures (0 °C to -10 °C).[11] Pinner salts can be thermally unstable and may undergo rearrangement or decomposition to amides and alkyl chlorides at higher temperatures.[6][10] Low-temperature control maximizes the yield and purity of the desired imidate hydrochloride.

Detailed Experimental Protocol

This protocol outlines a laboratory-scale synthesis of this compound hydrochloride.

Materials and Equipment

| Reagents & Chemicals | Grade | Key Considerations |

| Indole-3-carbonitrile | >95% Purity | Harmful solid; handle with appropriate PPE.[13] |

| Ethanol (EtOH) | Anhydrous (200 proof) | Must be free of water. |

| Diethyl Ether | Anhydrous | Used as a co-solvent and for washing. |

| Hydrogen Chloride (HCl) | Gas, Anhydrous | Highly corrosive and toxic; use in a fume hood. |

| Nitrogen or Argon Gas | High Purity | For maintaining an inert atmosphere. |

| Equipment | Purpose |

| Three-neck round-bottom flask | Reaction vessel. |

| Magnetic stirrer and stir bar | Agitation of the reaction mixture. |

| Gas dispersion tube (bubbler) | Introduction of HCl gas below the liquid surface. |

| Drying tube (e.g., with CaCl2) | Protects the reaction from atmospheric moisture. |

| Low-temperature bath (ice-salt or cryocooler) | To maintain the required reaction temperature. |

| Schlenk line or similar inert gas setup | For handling anhydrous reagents. |

| Buchner funnel and filter flask | For isolating the solid product. |

Step-by-Step Synthesis Procedure

-

Preparation: All glassware should be oven-dried at 120 °C for at least 4 hours and allowed to cool to room temperature under a stream of dry nitrogen or argon.

-

Charging the Reactor: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet adapter connected to a drying tube, and a gas dispersion tube, add indole-3-carbonitrile (e.g., 5.0 g, 35.2 mmol).

-

Solvent Addition: Add anhydrous ethanol (e.g., 50 mL) and anhydrous diethyl ether (e.g., 50 mL) to the flask. Stir the mixture to dissolve the starting material.

-

Cooling: Cool the reaction vessel to between -5 °C and 0 °C using an ice-salt bath.

-

HCl Gas Introduction: Once the desired temperature is reached, begin bubbling a slow, steady stream of dry hydrogen chloride gas through the solution via the gas dispersion tube. A white precipitate of the Pinner salt should begin to form.[7]

-

Reaction Monitoring: Continue the addition of HCl gas for 3-4 hours while maintaining the low temperature and vigorous stirring.[11] The reaction can be monitored by the cessation of further precipitation.

-

Reaction Completion & Isolation: After the reaction is complete, stop the HCl flow and seal the flask under a positive pressure of nitrogen. Allow the mixture to stand at low temperature for an additional 12-18 hours to ensure complete precipitation.[11]

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel, ensuring the apparatus is protected from atmospheric moisture. Wash the crystalline solid with two portions of cold, anhydrous diethyl ether to remove any unreacted starting materials and residual acid.

-

Drying: Dry the product, this compound hydrochloride, under high vacuum in a desiccator over P₂O₅ or KOH to yield a white to off-white crystalline solid.

Caption: A streamlined workflow for the synthesis of the Pinner salt.

Safety and Handling Precautions

-

Indole-3-carbonitrile: This compound is classified as harmful. Avoid inhalation of dust and contact with skin and eyes.[13][14] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[14]

-

Hydrogen Chloride Gas: HCl is extremely corrosive and toxic. All manipulations must be performed in a well-ventilated chemical fume hood.[15] Ensure a neutralization trap (e.g., a sodium hydroxide solution) is in place to scrub excess HCl gas.

-

Anhydrous Reagents: Anhydrous solvents like diethyl ether are highly flammable. Keep away from ignition sources. Work under an inert atmosphere to prevent both contamination and fire hazards.

Characterization and Validation

The structure of the synthesized this compound hydrochloride should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR will confirm the presence of the ethyl group and the indole core, as well as the characteristic chemical shifts for the imidate functionality.

-

Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic C=N stretch, which is distinct from the C≡N stretch of the starting nitrile. The presence of the N-H bonds of the indole and the hydrochloride salt will also be evident.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the exact mass of the protonated free base, validating the elemental composition.

Synthetic Utility and Applications in Drug Development

The primary value of this compound hydrochloride lies in its versatility as a synthetic intermediate. It is rarely the final target molecule but rather a key stepping stone to other functional groups.[6]

-

Synthesis of Amidines: Reaction of the Pinner salt with ammonia or primary/secondary amines provides a direct and high-yielding route to indole-3-carboxamidines. Amidines are important pharmacophores found in numerous bioactive compounds.[5][6]

-

Synthesis of Esters: Mild hydrolysis of the Pinner salt with water yields the corresponding ester, ethyl 1H-indole-3-carboxylate. While this is often a side reaction to be avoided, it can also be used as a deliberate synthetic strategy.[5][6]

-

Synthesis of Orthoesters: Treatment with an excess of alcohol under acidic conditions converts the Pinner salt into an orthoester, another functional group with unique reactivity.[5][6]

Caption: Key transformations of the this compound intermediate.

Conclusion

The synthesis of this compound hydrochloride from indole-3-carbonitrile via the Pinner reaction is a robust and highly valuable transformation in organic synthesis. By understanding the underlying mechanism and adhering to critical experimental parameters—namely, the stringent exclusion of moisture and precise temperature control—researchers can reliably produce this versatile intermediate in high yield and purity. Its ability to serve as a direct precursor to amidines, esters, and orthoesters makes it a powerful tool for the elaboration of the indole scaffold, facilitating the discovery and development of novel therapeutic agents.

References

-

Schlatter, A., & Wirth, T. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1647–1653. [Link]

-

NROChemistry. Pinner Reaction. [Link]

-

Al-Mokyna, F. H., et al. (2024). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Letters in Drug Design & Discovery, 21. [Link]

-

Al-Mokyna, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2298. [Link]

-

Torisawa, Y., et al. (2008). Improved Pinner Reaction with CPME as a Solvent. Organic Process Research & Development, 12(5), 954-956. [Link]

-

Wikipedia. Pinner reaction. [Link]

-

Fronczek, F. R., & Cativiela, C. (2010). Ethyl 1-acetyl-1H-indole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2559. [Link]

-

Neogen. (2019). Kovac's Indole Reagent, Safety Data Sheet. [Link]

-

FooDB. Material Safety Data Sheet acc. to OSHA and ANSI - Indole-3-acetonitrile. [Link]

-

PubChem. ethyl 1H-indole-3-carbodithioate. [Link]

-

Organic Chemistry Portal. Pinner Reaction. [Link]

-

Chemistry Steps. Nitriles to Esters. [Link]

-

PubChem. 1-Ethyl-1H-indole-3-carbaldehyde. [Link]

-

Shertzer, H. G., & Senft, A. P. (2000). The micronutrient indole-3-carbinol: implications for disease and chemoprevention. Drug Metabolism and Drug Interactions, 17(1-4), 159-188. [Link]

-

Chimov, A., et al. (2020). Synthesis of 3-Carbamoylmethyl-Indole-1-Carboxylic Acid Ethyl Ester. Molbank, 2020(3), M1152. [Link]

-

Al-Warhi, T., et al. (2021). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 26(18), 5645. [Link]

-

Hamze, A., et al. (2018). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 23(11), 2955. [Link]

-

de Sá, A., et al. (2009). Biomedical Importance of Indoles. Molecules, 14(2), 704-710. [Link]

-

Al-Mokyna, F. H., et al. (2024). Indole-Containing Metal Complexes and Their Medicinal Applications. Molecules, 29(3), 484. [Link]

Sources

- 1. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Pinner Reaction | NROChemistry [nrochemistry.com]

- 6. Pinner reaction - Wikipedia [en.wikipedia.org]

- 7. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pinner Reaction [organic-chemistry.org]

- 9. Nitriles to Esters - Chemistry Steps [chemistrysteps.com]

- 10. jk-sci.com [jk-sci.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

- 14. fishersci.com [fishersci.com]

- 15. neogen.com [neogen.com]

An In-depth Technical Guide to the Crystal Structure Analysis of Ethyl 1H-indole-3-carbimidate

Introduction

The indole scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, natural products, and functional organic materials. The precise three-dimensional arrangement of atoms within these molecules, dictated by their crystal structure, governs their physical properties and biological interactions. Ethyl 1H-indole-3-carbimidate, an imino ester derivative of the indole ring, represents a versatile synthetic intermediate. Its structural elucidation via single-crystal X-ray diffraction (SCXRD) is paramount for understanding its reactivity, intermolecular interactions, and potential applications in drug development and materials design.

This guide provides a comprehensive, in-depth walkthrough of the complete workflow for the crystal structure analysis of this compound. We will navigate from the foundational steps of synthesis and crystallization to the sophisticated processes of data collection, structure solution, refinement, and final analysis. This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but the underlying scientific rationale—the "why" behind the "how"—to empower robust and reliable crystallographic analysis.

Synthesis and Crystal Growth: The Foundation of Quality Data

The journey to a high-resolution crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The quality of the crystal is the single most critical determinant of the quality of the final structural model.

Synthesis of this compound Hydrochloride

This compound is accessible through the classic Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol.[1][2][3] In this case, 1H-indole-3-carbonitrile serves as the precursor. The reaction proceeds via the formation of an intermediate imino ester salt, known as a Pinner salt, which is typically isolated as a hydrochloride salt.[1][4]

Experimental Protocol: Pinner Reaction

-

Preparation : Rigorously dry all glassware and ensure anhydrous conditions. The reaction is sensitive to moisture.

-

Reaction Setup : Suspend 1H-indole-3-carbonitrile in anhydrous diethyl ether in a three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

-

Addition of Alcohol : Add a stoichiometric equivalent of anhydrous ethanol to the suspension.

-

Acid Catalyst : Cool the mixture to 0°C in an ice bath. Bubble dry hydrogen chloride (HCl) gas through the stirred solution. The reaction is exothermic, so maintain the temperature at 0°C.

-

Precipitation : The product, this compound hydrochloride, will precipitate from the solution as a crystalline solid.

-

Isolation : Collect the precipitate by filtration under an inert atmosphere, wash with cold, anhydrous diethyl ether, and dry under vacuum.

The resulting hydrochloride salt is often a stable, crystalline solid suitable for crystallographic analysis. If the freebase is required for specific crystallization experiments, it can be carefully neutralized.

The Art and Science of Crystallization

Obtaining single crystals suitable for SCXRD is often the most challenging step. It requires inducing a slow, controlled transition from a disordered state (solution, melt, or vapor) to a highly ordered crystalline state. A variety of techniques can be employed, and the optimal method is often found through systematic screening.[5][6][7]

Common Crystallization Techniques for Small Organic Molecules

| Technique | Principle | Advantages | Considerations |

| Slow Evaporation | A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, thereby increasing the solute concentration to the point of supersaturation and crystal nucleation.[7][8] | Simple setup, effective for many compounds. | Rate of evaporation can be difficult to control; may lead to rapid crystallization and poor-quality crystals. |

| Solvent Layering (Liquid-Liquid Diffusion) | A solution of the compound is carefully layered with a miscible "anti-solvent" in which the compound is insoluble. Slow diffusion of the anti-solvent into the solution induces crystallization.[7] | Excellent control over the rate of crystallization by varying the solvent/anti-solvent pair and the interface. | Requires careful selection of miscible solvents with different densities. |

| Vapor Diffusion | A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container holding a more volatile anti-solvent. Vapor of the anti-solvent diffuses into the solution, reducing the compound's solubility.[6] | Ideal for small quantities of material; provides good control over the crystallization rate. | Requires a well-sealed system and careful choice of solvents. |

| Cooling Crystallization | A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and leading to crystallization.[8] | Can be highly controlled with programmable cooling baths. | Requires the compound to have a significant temperature-dependent solubility profile. |

| Sublimation | The solid compound is heated under vacuum, causing it to transition directly into the gas phase. The vapor then deposits as crystals on a cold surface.[7] | Can produce exceptionally high-purity crystals. | Only applicable to compounds that sublime without decomposition. |

For this compound hydrochloride, a polar, salt-like compound, solvent layering or vapor diffusion using solvent systems like ethanol/diethyl ether or methanol/dichloromethane would be promising starting points.

Single-Crystal X-ray Diffraction: Probing the Crystal Lattice

Once a suitable single crystal (typically 0.1-0.4 mm in size) is obtained, it is subjected to X-ray diffraction to determine the arrangement of its constituent atoms.

The Workflow of Data Collection

The process involves mounting the crystal, centering it in the X-ray beam, and collecting a full sphere of diffraction data.

Caption: Workflow for Single-Crystal X-ray Diffraction Data Collection.

Experimental Protocol: Data Collection

-

Crystal Mounting : A well-formed single crystal is selected under a microscope and mounted on a suitable holder, such as a MiTeGen MicroMount™, which is then attached to a goniometer head.

-

Cryo-cooling : The mounted crystal is rapidly cooled to a low temperature (typically 100-173 K) in a stream of cold nitrogen gas. This minimizes thermal motion of the atoms and reduces radiation damage, leading to higher quality data.[9]

-

Centering : The crystal is precisely centered in the X-ray beam using a microscope and automated centering routines on the diffractometer.[10]

-

Unit Cell Determination : A series of initial diffraction images are collected to locate reflections. These are then auto-indexed to determine the unit cell parameters (a, b, c, α, β, γ) and the Bravais lattice.[11]

-

Data Collection Strategy : Based on the determined crystal symmetry, the diffractometer software calculates an optimal strategy to collect a complete and redundant dataset in the shortest possible time. This involves a series of runs, each consisting of multiple frames collected over a specific rotation range.[12]

-

Full Data Collection : The strategy is executed, and diffraction images are collected on an area detector (e.g., a CCD or CMOS detector). A typical data collection can take from a few hours to a day.[11]

-

Data Integration and Reduction : After collection, the raw image data is processed. This involves integrating the intensity of each diffraction spot, applying corrections for factors like absorption and beam intensity fluctuations, and scaling the data. The output is a reflection file (typically in .hkl format) containing the Miller indices (h, k, l), the integrated intensity, and its standard uncertainty for each reflection.[9]

Structure Solution and Refinement: From Data to Model

The reflection file contains information about the diffraction pattern, but not the crystal structure itself. The "phase problem" of crystallography means that the phase information of the diffracted X-rays is lost during the experiment. Structure solution methods are computational techniques used to overcome this problem and generate an initial structural model.

The Path from Reflections to a Refined Structure

The process is typically iterative, involving cycles of refinement and manual model building. Modern software suites like Olex2 provide a graphical interface for powerful underlying programs like SHELX.[13][14][15][16]

Caption: The iterative cycle of crystallographic structure solution and refinement.

Step-by-Step Structure Solution and Refinement Protocol (using Olex2/SHELX)

This protocol assumes you have a reflection file (.hkl) and an instruction file (.ins) generated during data reduction.

-

Loading Data : Open the .ins file in Olex2. The software will automatically load the associated .hkl file.[13]

-

Structure Solution : Use an integrated solution program like SHELXT.[17] This program uses "intrinsic phasing" methods to rapidly find an initial solution for the majority of small-molecule structures. The result is an initial model of the electron density map, often showing a recognizable molecular fragment.

-

Initial Refinement :

-

Atom Assignment : Identify the atoms in the initial model and assign them the correct element types (C, N, O, etc.).

-

Isotropic Refinement : Perform a few cycles of least-squares refinement using SHELXL.[18] In this stage, atoms are modeled as isotropic spheres (their thermal motion is the same in all directions). The refinement minimizes the difference between the observed diffraction data and the data calculated from your model.

-

-

Anisotropic Refinement : Once the model is stable, switch to anisotropic refinement for all non-hydrogen atoms. This models atoms as ellipsoids, accounting for the directionality of their thermal motion. Refine until convergence, which is indicated by the R1 value (a measure of the agreement between observed and calculated structure factors) stabilizing.

-

Hydrogen Atom Placement : Hydrogen atoms are typically not visible in the initial electron density map. They are usually placed in calculated positions using geometric criteria (a process automated in Olex2 with the HADD command) and refined using a "riding model."[18]

-

Final Refinement and Validation : Perform final cycles of refinement. The key indicators of a good refinement are low R1 and wR2 values, a flat difference electron density map (no large positive or negative peaks), and reasonable atomic displacement parameters (thermal ellipsoids).

Analysis, Validation, and Visualization: Interpreting the Results

With a refined structure, the final step is to analyze the molecular and crystal geometry, validate the model, and create meaningful visualizations.

The Crystallographic Information File (CIF)

The final output of a crystal structure determination is the Crystallographic Information File (CIF).[19][20][21] This is a standardized, plain-text file that contains all the essential information about the crystal structure and the diffraction experiment, including:

-

Unit cell parameters and space group

-

Atomic coordinates for all atoms

-

Anisotropic displacement parameters

-

Bond lengths, angles, and torsion angles

-

Details of the data collection and refinement process

The CIF is the standard format for depositing structures in databases like the Cambridge Structural Database (CSD) and for publication in scientific journals.[22][23][24]

Validation and Analysis with PLATON

PLATON is a powerful tool for validating a crystal structure and performing detailed geometric analysis.[25][26][27] It can be used to:

-

Check for missed symmetry in the crystal lattice.

-

Analyze hydrogen bonding and other intermolecular interactions.

-

Calculate detailed geometric parameters.

-

Generate tables and reports for publication.

Visualization with Mercury

Mercury is a free program from the Cambridge Crystallographic Data Centre (CCDC) designed for the 3D visualization and analysis of crystal structures.[28][29][30][31] It reads CIF files and allows for:

-

Generation of high-quality, publication-ready images.

-

Exploration of crystal packing and intermolecular interactions.

-

Measurement of distances, angles, and centroids.

-

Visualization of voids and channels in the crystal lattice.

Case Study: Analysis of a Structurally Related Indole Derivative

As a definitive crystal structure for this compound is not publicly available, we will use the closely related structure of Ethyl 1-acetyl-1H-indole-3-carboxylate to illustrate the type of data and analysis that would be performed.[32] This molecule shares the core indole ring and an ethyl ester group, making it a relevant analogue.

Crystallographic Data Summary (Hypothetical for the Target, Based on Analogue)

| Parameter | Ethyl 1-acetyl-1H-indole-3-carboxylate[32] | Expected for this compound |

| Chemical Formula | C₁₃H₁₃NO₃ | C₁₁H₁₂N₂O |

| Formula Weight | 231.24 | 188.23 |

| Crystal System | Triclinic | To be determined |

| Space Group | P-1 | To be determined |

| a (Å) | 7.519(1) | To be determined |

| b (Å) | 8.479(1) | To be determined |

| c (Å) | 10.187(2) | To be determined |

| α (°) | 97.38(1) | To be determined |

| β (°) | 95.78(2) | To be determined |

| γ (°) | 114.28(1) | To be determined |

| Volume (ų) | 578.58(15) | To be determined |

| Z | 2 | To be determined |

| R1 [I > 2σ(I)] | (not reported in abstract) | < 0.05 for a good structure |

| wR2 (all data) | (not reported in abstract) | < 0.15 for a good structure |

Key Structural Insights from the Analogue

The crystal structure of Ethyl 1-acetyl-1H-indole-3-carboxylate reveals that the indole ring system is essentially planar.[32] The molecules form dimers through π-π stacking interactions between the indole rings, with a centroid-to-centroid distance of 3.571 Å.[32] Additionally, C-H···O interactions link the molecules into chains.

For this compound, a key point of analysis would be the intermolecular interactions involving the imino and amine protons of the carbimidate group. These groups are strong hydrogen bond donors and are expected to play a dominant role in the crystal packing, potentially forming chains or sheets through N-H···N or N-H···O hydrogen bonds. Visualization with Mercury would be crucial to identify and analyze these interactions.

Conclusion

The crystal structure analysis of this compound is a multi-step process that demands both experimental skill and a deep understanding of crystallographic principles. From the careful synthesis of the molecule and the patient cultivation of single crystals to the precise collection and interpretation of diffraction data, each step is critical for achieving a final, accurate structural model. This guide has outlined a robust and logical workflow, grounded in established methodologies and leveraging powerful software tools. The resulting crystal structure would provide invaluable, atom-level insights into the molecular conformation, packing motifs, and intermolecular forces governing this important indole derivative, thereby paving the way for its rational application in the development of new therapeutics and functional materials.

References

-

CCDC. (n.d.). A short guide to CIFs. CCDC. Retrieved from [Link]

-

CCDC. (n.d.). Crystal Structure Visualization and Analysis Software. CCDC. Retrieved from [Link]

-

Wikipedia. (2023). Crystallographic Information File. Wikipedia. Retrieved from [Link]

-

Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2537-2556. Retrieved from [Link]

-

CCDC. (n.d.). A short guide to Crystallographic Information Files. CCDC. Retrieved from [Link]

-

Wikipedia. (2023). Mercury (crystallography). Wikipedia. Retrieved from [Link]

-

School of Chemistry, University of Glasgow. (n.d.). PLATON for Windows. Retrieved from [Link]

-

Clegg, W. (2015). The crystallographic information file (CIF). In Crystal Structure Analysis. Oxford University Press. Retrieved from [Link]

-

International Union of Crystallography. (n.d.). A Guide to CIF for Authors. IUCr. Retrieved from [Link]

-

CCDC. (n.d.). Free Crystal Structure Visualization Software. CCDC. Retrieved from [Link]

-

Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2537-2556. Retrieved from [Link]

-

Spek, A. L. (n.d.). The PLATON Homepage. Utrecht University. Retrieved from [Link]

-

OlexSys. (2020, January 7). Olex2 Tutorial for beginners-How to solve and refine your first single crystal structure with Olex2 [Video]. YouTube. Retrieved from [Link]

-

ICMAB. (n.d.). Crystallization of small molecules. Retrieved from [Link]

-

Spek, A. L. (n.d.). PLATON, A set of Tools for the Interpretation of Structural Results. Retrieved from [Link]

-

OlexSys. (n.d.). A few interactive self-paced tutorials to get started with Olex2. OlexSys. Retrieved from [Link]

-

Spek, A. L. (2021, October 15). Small molecules: the PLATON toolbox. International Union of Crystallography. Retrieved from [Link]

-

OlexSys. (2019, December 19). Olex2 Tutorials for new users How to install Olex2 from scratch [Video]. YouTube. Retrieved from [Link]

-

Spek, A. L. (n.d.). PLATON, A set of Tools for the Interpretation of Structural Results. Retrieved from [Link]

-

Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(1), 1-8. Retrieved from [Link]

-

Macrae, C. F., et al. (2008). Mercury CSD 2.0 - New features for the visualization and investigation of crystal structures. Journal of Applied Crystallography, 41(2), 466-470. Retrieved from [Link]

-

Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved from [Link]

-

Sheldrick, G. M. (1997). The SHELX-97 Manual. University of Göttingen. Retrieved from [Link]

-

Wikipedia. (2023). Pinner reaction. Wikipedia. Retrieved from [Link]

-

IMSERC. (2021). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. Northwestern University. Retrieved from [Link]

-

SERC Carleton. (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry at CU Boulder. Retrieved from [Link]

-

Grokipedia. (n.d.). Pinner reaction. Grokipedia. Retrieved from [Link]

-

SynArchive. (n.d.). Pinner Reaction. Retrieved from [Link]

-

IMSERC. (2021). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. Northwestern University. Retrieved from [Link]

-

CCDC. (2023, January 10). Introduction to CSDU module "Visualization 101− Visualizing structural chemistry data with Mercury” [Video]. YouTube. Retrieved from [Link]

-

NROChemistry. (n.d.). Pinner Reaction. Retrieved from [Link]

- Rowlett, R. S. (n.d.). Protein XRD Protocols - X-ray Diffraction Data Collection. Google Sites.

-

Minor, W., et al. (2006). Data Collection for Crystallographic Structure Determination. Methods in Molecular Biology, 335, 123–147. Retrieved from [Link]

-

Zhu, J. (2017). Single Crystal XRD: Data Acquisition and Structure Solving. University of Saskatchewan. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link]

-

Müller, P. (n.d.). The SHELX package. MIT OpenCourseWare. Retrieved from [Link]

-

Macromolecular Crystallography Core Facility. (n.d.). X-ray Data Collection Course. Retrieved from [Link]

-

University of Cambridge. (n.d.). SHELXL - An Easy Structure - Sucrose. Retrieved from [Link]

-

Sheehan, J. C., & Cruickshank, P. A. (1966). 1-Ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide. Organic Syntheses, 46, 43. Retrieved from [Link]

-

Siddiquee, T. A., et al. (2009). Ethyl 1-acetyl-1H-indole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 9), o2180. Retrieved from [Link]

-

Al-Shammari, M. B., et al. (2018). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 23(11), 2955. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). CCDC 2179030: Experimental Crystal Structure Determination. KAUST Repository. Retrieved from [Link]

-

PubChem. (n.d.). Indole-3-Carboxaldehyde. PubChem. Retrieved from [Link]

-

CCDC. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. CCDC. Retrieved from [Link]

Sources

- 1. Pinner reaction - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Pinner Reaction [organic-chemistry.org]

- 4. 1H-INDOLE-3-CARBOXIMIDIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 6. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 7. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. sssc.usask.ca [sssc.usask.ca]

- 10. Protein XRD Protocols - X-ray Diffraction Data Collection [sites.google.com]

- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 12. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. m.youtube.com [m.youtube.com]

- 15. zenodo.org [zenodo.org]

- 16. imserc.northwestern.edu [imserc.northwestern.edu]

- 17. ocw.mit.edu [ocw.mit.edu]

- 18. An Easy Structure - Sucrose [xray.uky.edu]

- 19. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 20. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 21. academic.oup.com [academic.oup.com]

- 22. iucr.org [iucr.org]

- 23. DSpace [repository.kaust.edu.sa]

- 24. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 25. PLATON [chem.gla.ac.uk]

- 26. cryst.chem.uu.nl [cryst.chem.uu.nl]

- 27. cryst.chem.uu.nl [cryst.chem.uu.nl]

- 28. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 29. Mercury (crystallography) - Wikipedia [en.wikipedia.org]

- 30. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 31. researchgate.net [researchgate.net]

- 32. Ethyl 1-acetyl-1H-indole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and history of indole carbimidate compounds

An In-depth Technical Guide to the Discovery, Synthesis, and Application of Indole Carbimidates

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic pharmaceuticals.[1][2] Among the myriad of functionalized indole derivatives, indole carbimidates (also known as indole imidoesters or imidates) represent a class of compounds whose significance is rooted in their synthetic versatility. Primarily accessed through the historic Pinner reaction, these reactive intermediates are crucial precursors for synthesizing other therapeutically relevant moieties, such as esters, orthoesters, and amidines.[3][4] This guide provides a comprehensive technical overview of the discovery, core synthetic methodologies, structural characterization, and the latent therapeutic potential of indole carbimidates, contextualized by the biological activities of their closely related derivatives.

Discovery and Historical Context: The Pinner Reaction

The history of indole carbimidates is inextricably linked to the broader discovery of the reaction for their formation. In 1877, the German chemist Adolf Pinner reported an acid-catalyzed reaction between a nitrile and an alcohol, which produced a crystalline imino ester salt.[4][5][6] This salt, now known as a "Pinner salt," is the protonated form of a carbimidate.

Pinner's foundational work, initially demonstrated with simple nitriles like benzonitrile, established a robust and versatile synthetic method.[6] The Pinner reaction was soon recognized for its broad applicability to a wide range of aliphatic and aromatic nitriles, including heteroaromatic systems.[3][7] Consequently, the application of this reaction to indole-3-carbonitrile became the classical and most reliable route to generate indole-3-carbimidate hydrochlorides. While not typically the final target molecule, these compounds were quickly identified as pivotal synthetic intermediates, valued for their ability to be transformed into other functional groups under mild conditions.[3][4]

Core Synthetic Methodology: The Pinner Reaction

The synthesis of indole carbimidates is dominated by the Pinner reaction, which requires stringent anhydrous conditions to prevent premature hydrolysis of the product.

Reaction Principle and Mechanism

The reaction involves treating an indole nitrile, most commonly indole-3-carbonitrile, with an alcohol in the presence of a strong acid catalyst, typically anhydrous hydrogen chloride (HCl) gas.[7][8]

The mechanism proceeds via three key steps:

-

Activation of the Nitrile: The nitrogen atom of the nitrile is protonated by the strong acid (HCl), forming a highly reactive and electrophilic nitrilium ion.

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic carbon of the nitrilium ion.

-

Formation of the Pinner Salt: A subsequent proton transfer or rearrangement yields the stable alkyl indole-3-carbimidate hydrochloride salt.[4][6][9]

The mechanism is depicted below:

Caption: Experimental workflow for Pinner salt synthesis.

Procedure:

-

Setup: Assemble a dry three-neck flask equipped with a magnetic stirrer, a gas inlet tube extending below the solvent surface, and a calcium chloride drying tube on the outlet.

-

Reagents: In the flask, dissolve 1H-indole-3-carbonitrile (1 equivalent) in a mixture of anhydrous ethanol (1.5 equivalents) and anhydrous diethyl ether.

-

Reaction: Cool the flask in an ice bath to 0°C. Begin stirring and slowly bubble dry HCl gas through the solution. A white precipitate of the Pinner salt will begin to form.

-

Completion: Once the solution is saturated with HCl and precipitation appears complete, stop the gas flow. Seal the flask and allow it to stir at a low temperature (e.g., in a cold room at 4°C) for 12-24 hours to ensure complete reaction.

-

Isolation: Collect the crystalline product by vacuum filtration, ensuring to minimize exposure to atmospheric moisture.

-

Purification: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Drying & Storage: Dry the product, ethyl 1H-indole-3-carbimidate hydrochloride, under vacuum. Store the final product in a desiccator over a drying agent, as it is hygroscopic.

Structural Characterization

The structure of the synthesized indole carbimidate is confirmed using a combination of spectroscopic techniques.

| Technique | Characteristic Features for this compound HCl |

| ¹H NMR | Indole Protons: Aromatic signals between δ 7.0-8.2 ppm. The H2 proton is typically a singlet around δ 8.0 ppm. [10][11]Indole N-H: A broad singlet, often > δ 11.0 ppm. Carbimidate N-H₂⁺: Two broad, exchangeable singlets, typically downfield. Ethyl Group: A quartet (~δ 4.5 ppm, -OCH₂-) and a triplet (~δ 1.4 ppm, -CH₃). |

| ¹³C NMR | Carbimidate Carbon (C=N): A characteristic signal in the range of δ 165-175 ppm. Indole Carbons: Signals consistent with the indole scaffold, with C3 typically being the most shielded (~δ 105-110 ppm). [11]Ethyl Group: Signals for -OCH₂ (~δ 65 ppm) and -CH₃ (~δ 14 ppm). |

| FT-IR | N-H Stretching: Broad bands in the 3400-3000 cm⁻¹ region for the indole N-H and the N-H₂⁺ group. C=N Stretching: A strong absorption band around 1650-1680 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak corresponding to the free base (after loss of HCl) can be observed to confirm the molecular weight. |

Chemical Reactivity and Synthetic Utility

Indole carbimidates are primarily valued for their role as versatile synthetic intermediates. The Pinner salt is readily converted into several other important functional groups. [3]

Caption: Synthetic transformations of indole carbimidates.

-

Hydrolysis to Esters: Treatment of the Pinner salt with water leads to facile hydrolysis, yielding the corresponding indole-3-carboxylate ester. [9]This is often a milder method than direct Fischer esterification of the carboxylic acid.

-

Ammonolysis to Amidines: Reaction with ammonia or primary/secondary amines is a cornerstone transformation, producing indole-3-carboxamidines. [3][7]Amidines are critical pharmacophores in drug discovery due to their ability to act as strong hydrogen bond donors and mimics of protonated amines.

-

Conversion to Orthoesters: In the presence of excess alcohol, the Pinner salt can be converted into an indole-3-orthoester. [3]

Biological Activity and Drug Development Potential

While indole carbimidates themselves are not typically explored as final drug candidates due to their reactivity, the compounds derived from them possess a wide spectrum of biological activities. The indole scaffold is a well-established "privileged structure" capable of interacting with numerous biological targets. [1][12]

Potential as Bioisosteres and Prodrugs

The carbimidate functional group is a potential bioisostere of esters and amides. It maintains a similar spatial arrangement and hydrogen bonding capability, which could allow it to interact with the same enzyme active sites. Furthermore, their controlled hydrolysis could be exploited in prodrug strategies to release an active ester or amide in vivo.

Activity of Derived Indole Compounds

The therapeutic potential of the indole carbimidate scaffold is best understood through the activities of its synthetic products:

-

Indole Carboxamides (Anticancer, Anti-inflammatory): The closely related indole carboxamides are potent inhibitors of various enzymes. For instance, specific derivatives have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), which are key targets in oncology. [13]Other indole carboxamides show significant anti-inflammatory properties. [14]* Indole Carboximidamides (Neurodegenerative Disease): The amidine derivatives are particularly promising. A recent study detailed the synthesis of indol-3-yl hydrazine carboximidamides (derived via a Pinner-type intermediate) as dual inhibitors of Acetylcholinesterase (AChE) and Beta-secretase 1 (BACE1), two key enzymes implicated in the pathology of Alzheimer's disease. [15]

Caption: Inhibition of BACE1 by indole amidines.

Conclusion and Future Perspectives

The discovery of indole carbimidates is a story of synthetic utility rather than direct therapeutic application. Born from the classic Pinner reaction of 1877, these compounds have served for over a century as reliable and versatile intermediates. [4][5]Their primary value lies in providing efficient access to indole-3-carboxylates and, more significantly, indole-3-carboxamidines—a class of compounds with demonstrated potential in treating complex diseases like cancer and Alzheimer's. [13][15] Future research in this area could advance in several directions:

-

Exploration of Novel Derivatives: The development of new synthetic methods beyond the Pinner reaction could allow for the creation of more complex and functionally diverse indole carbimidates.

-

Direct Biological Screening: With modern techniques, it may be possible to design and synthesize more stable carbimidate analogs for direct evaluation as enzyme inhibitors.

-

Prodrug Development: A systematic investigation of indole carbimidates as prodrugs for delivering indole carboxamides or amidines could unlock new therapeutic strategies with improved pharmacokinetic profiles.

References

-

Wang, K., Herdtweck, E., & Dömling, A. (2011). One-pot synthesis of 2-amino-indole-3-carboxamide and analogous. ACS Combinatorial Science, 13(2), 140-146. [Link]

- Saleh, G. A., & El-Gazzar, A. R. B. A. (1979). Synthesis and pharmacology of several substituted indole-3-carboxamide derivatives. Acta Pharmaceutica Jugoslavica, 29(3-4), 209-212.

-

Palomba, M., et al. (2019). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. ARKIVOC, 2019(2), 163-175. [Link]

-

Wang, K., Herdtweck, E., & Dömling, A. (2011). One-pot synthesis of 2-amino-indole-3-carboxamide and analogous. ACS Combinatorial Science, 13(2), 140-146. [Link]

-

NROChemistry. (n.d.). Pinner Reaction. [Link]

-

Wikipedia. (n.d.). Pinner reaction. [Link]

-

Grokipedia. (n.d.). Pinner reaction. [Link]

-

Wang, L., et al. (2008). Synthesis of N-substituted indole-3-carboxylic acid derivatives via Cu(I)-catalyzed intramolecular amination of aryl bromides. The Journal of Organic Chemistry, 73(11), 4275-4278. [Link]

-

ResearchGate. (n.d.). Synthesis of indole‐3‐carboxamides. [Link]

-

Abdel-Aziz, A. A.-M., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5258. [Link]

-

SynArchive. (n.d.). Pinner Reaction. [Link]

-

Riemer, C., & Schilson, S. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1452-1459. [Link]

-

Li, Z., et al. (2018). Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities. ChemMedChem, 13(12), 1231-1240. [Link]

-

Organic Chemistry Portal. (n.d.). Pinner Reaction. [Link]

-

Chemistry Steps. (n.d.). Nitriles to Esters. [Link]

-

Pratama, M. R. F., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Journal of Applied Pharmaceutical Science, 12(12), 031-051. [Link]

-

Kumar, A., et al. (2023). Unveiling the potential of novel indol-3-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors: a combined in silico, synthesis and in vitro study. Journal of Biomolecular Structure and Dynamics, 41(19), 9893-9910. [Link]

-

Weng, J.-R. (2018). Current results on the biological and pharmacological activities of Indole-3-carbinol. Letters in Drug Design & Discovery, 15(1), 1-8. [Link]

-

Le Borgne, M., et al. (2001). N-pyridinyl-indole-3-(alkyl)carboxamides and derivatives as potential systemic and topical inflammation inhibitors. European Journal of Medicinal Chemistry, 36(7-8), 635-649. [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000097 Indole. [Link]

-

Al-Taee, A. M. (2025). Indole as Specific and Multitargeted Enzyme Inhibitors: Therapeutic Implications in Diabetes and Cancer. Biological and Molecular Chemistry, 3, 239-252. [Link]

-

PubChem. (n.d.). Ethyl Indole-3-carboxylate. [Link]

-

ResearchGate. (n.d.). 1H NMR Data of Compounds 1−6 (in DMSO-d6, 500 MHz, δ ppm). [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738). [Link]

-

ResearchGate. (2016). How can I prepare 3H-indole-3-carboximidamide? [Link]

-

Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR studies of indole. Heterocycles, 27(2), 431-436. [Link]

-

EurekAlert!. (2023). Efficient synthesis of indole derivatives, an important component of most drugs, allows the development of new drug candidates. [Link]

-

Sue, K., et al. (2024). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. ACS Infectious Diseases, 10(3), 964-975. [Link]

-

Greig, M. E., et al. (1964). ENZYME INHIBITORY ACTIVITY OF 3-(2-AMINOBUTYL)INDOLE DERIVATIVES. Journal of Medicinal Chemistry, 7, 274-279. [Link]

-

Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. [Link]

-

Al-Mughaid, H., et al. (2022). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 12(39), 25291-25321. [Link]

-

Kumar, P., et al. (2022). Indole-containing inhibitors with improved efficacy targeting the gyrase of Mycobacterium tuberculosis. Journal of Biological Chemistry, 298(1), 101460. [Link]

-

Fun, H.-K., et al. (2012). Ethyl 1-acetyl-1H-indole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o147. [Link]

-

Das, R., & Ram, V. J. (2021). SYNTHESIS OF INDOLES DERIVATIVES USING METAL FREE CATALYST IN ORGANIC REACTIONS. Journal of the Turkish Chemical Society Section A: Chemistry, 8(3), 855-886. [Link]

-

ResearchGate. (2025). Ethyl 3-{2-[(3-Methyl-1H-indol-2-yl)carbonyl]hydrazinylidene}butanoate. [Link]

-

Biological and Molecular Chemistry. (n.d.). Indoles as Specific and Multitargeted Enzyme Inhibitors: Therapeutic Applications in Diabetes and Cancer. [Link]

-

Szewczyk, G. A. (1998). The chemistry and pharmacology of indole-3-carbinol (indole-3-methanol) and 3-(methoxymethyl)indole. [Part II]. Current Medicinal Chemistry, 5(6), 435-452. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000197). [Link]

-

MDPI. (n.d.). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. [Link]

-

da Silva, A. F. M., et al. (2018). Indole alkaloids and semisynthetic indole derivatives as multifunctional scaffolds aiming the inhibition of enzymes related to neurodegenerative diseases--a focus on Psychotria L. Genus. Current Medicinal Chemistry, 25(28), 3333-3363. [Link]

-

Kumar, A., et al. (2022). Pharmacokinetic and Pharmacodynamic Properties of Indole-3-carbinol in Experimental Focal Ischemic Injury. Journal of Pharmacology and Experimental Therapeutics, 381(3), 205-215. [Link]

-

Scirp.org. (n.d.). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. [Link]

-

MDPI. (n.d.). 3-Carbamoylmethyl-Indole-1-Carboxylic Acid Ethyl Ester. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pinner reaction - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. jk-sci.com [jk-sci.com]

- 6. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pinner Reaction | NROChemistry [nrochemistry.com]

- 8. Pinner Reaction [organic-chemistry.org]

- 9. Nitriles to Esters - Chemistry Steps [chemistrysteps.com]

- 10. bmse000097 Indole at BMRB [bmrb.io]

- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 12. arkat-usa.org [arkat-usa.org]

- 13. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. N-pyridinyl-indole-3-(alkyl)carboxamides and derivatives as potential systemic and topical inflammation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Unveiling the potential of novel indol-3-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors: a combined in silico, synthesis and in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Stability and Reactivity of Ethyl 1H-indole-3-carbimidate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties of Ethyl 1H-indole-3-carbimidate, a molecule of interest in synthetic and medicinal chemistry. Given the relative scarcity of dedicated studies on this specific compound, this document synthesizes information from the broader knowledge base of imidate and indole chemistry to offer field-proven insights and predictive analysis of its behavior. The principles outlined herein are grounded in established mechanistic organic chemistry and are intended to empower researchers in the effective handling, reaction planning, and application of this versatile chemical entity.

Introduction: The Structural and Electronic Landscape of this compound

This compound, often encountered as its hydrochloride salt, is a unique molecular scaffold that marries the electron-rich indole nucleus with the reactive imidate functional group. The indole moiety is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1][2] The imidate group, an ester of an imidic acid, serves as a versatile synthetic intermediate.[3] The juxtaposition of these two functionalities in this compound gives rise to a complex reactivity profile, governed by the interplay of the nucleophilic character of the indole ring and the electrophilic nature of the imidate carbon.

The lone pair of electrons on the indole nitrogen atom is delocalized into the aromatic system, rendering the pyrrole ring, particularly the C3 position, highly susceptible to electrophilic attack.[4] Conversely, the imidate functional group is characterized by an electrophilic carbon atom, readily targeted by nucleophiles. This inherent duality in its electronic nature is central to understanding its stability and synthetic utility.

Synthesis and Handling: The Pinner Reaction and Considerations for Stability

The most probable and widely employed synthetic route to this compound is the Pinner reaction.[3][5] This acid-catalyzed reaction involves the treatment of indole-3-carbonitrile with anhydrous ethanol in the presence of hydrogen chloride gas.[6][7] The product is typically isolated as the hydrochloride salt, often referred to as a "Pinner salt".[3]

Experimental Protocol: Synthesis of this compound Hydrochloride via the Pinner Reaction

Materials:

-

Indole-3-carbonitrile

-

Anhydrous Ethanol

-

Anhydrous Diethyl Ether

-

Hydrogen Chloride (gas)

-

Round-bottom flask with a gas inlet tube and drying tube

-

Magnetic stirrer

Procedure:

-

Dissolve indole-3-carbonitrile in a minimal amount of anhydrous ethanol in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C using an ice bath.

-

Slowly bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic and should be carefully monitored.

-

Continue the addition of HCl until the nitrile is fully protonated and the reaction is complete (monitoring by TLC is recommended).

-

The product, this compound hydrochloride, will typically precipitate from the solution.

-

Collect the solid by filtration, wash with anhydrous diethyl ether to remove any unreacted starting materials, and dry under vacuum.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The Pinner reaction and the resulting imidate salt are highly sensitive to moisture. Water will readily hydrolyze the imidate to the corresponding ester (ethyl indole-3-carboxylate) and ammonium chloride.[3]

-

Low Temperature: Imidate hydrochlorides are often thermally unstable.[5] Conducting the reaction at 0°C minimizes potential decomposition and side reactions.

-

Inert Atmosphere: While not as critical as anhydrous conditions, an inert atmosphere helps to prevent side reactions with atmospheric moisture and oxygen.

Chemical Stability: A Delicate Balance

The stability of this compound is a critical factor in its storage, handling, and use in subsequent reactions. As a general rule, imidates are considered to be moisture-sensitive and thermally labile intermediates, often generated in situ for immediate use.[3]

Hydrolytic Instability

The primary pathway for the degradation of this compound is hydrolysis. In the presence of water, particularly under acidic conditions, the imidate is readily converted to ethyl indole-3-carboxylate and ammonia (as the ammonium salt).[3][6]

Diagram: Hydrolysis of this compound

Caption: Hydrolysis pathway of the imidate.

Thermal Stability

pH Sensitivity

The stability of imidates is highly pH-dependent. While they are susceptible to hydrolysis in acidic aqueous solutions, they can be deprotonated under basic conditions to form the free base, which may have different stability and reactivity characteristics.

| Condition | Primary Degradation Pathway | Major Products |

| Aqueous Acid (e.g., HCl) | Hydrolysis | Ethyl indole-3-carboxylate, Ammonium chloride |

| Aqueous Base (e.g., NaOH) | Hydrolysis | Indole-3-carboxylate salt, Ethanol, Ammonia |

| Anhydrous Conditions | Generally stable, especially at low temperatures | - |

Reactivity Profile: A Duality of Function

The reactivity of this compound is dominated by the electrophilic nature of the imidate carbon. However, the nucleophilicity of the indole ring can also play a significant role in certain reactions.

Reactions with Nucleophiles

The primary mode of reactivity for this compound is its reaction with nucleophiles at the imidate carbon.[3]

-

With Amines to Form Amidines: This is one of the most synthetically useful reactions of imidates. Reaction with primary or secondary amines yields substituted amidines, which are important scaffolds in medicinal chemistry.[3]

-

With Alcohols to Form Orthoesters: In the presence of excess alcohol under acidic conditions, imidates can be converted to orthoesters.[3]

-

With Hydrogen Sulfide to Form Thionoesters: Reaction with H₂S can lead to the formation of the corresponding thionoester.[3]

Diagram: Reactivity of this compound with Nucleophiles

Sources

- 1. Ethyl 1-acetyl-1H-indole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole–Imidazole Hybrids as Emerging Therapeutic Scaffolds: Synthetic Advances and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pinner reaction - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. jk-sci.com [jk-sci.com]

- 6. d-nb.info [d-nb.info]

- 7. A Lewis acid-promoted Pinner reaction [beilstein-journals.org]

Methodological & Application

Application Note & Protocol: Synthesis of Ethyl 1H-indole-3-carbimidate via the Pinner Reaction

Abstract

This document provides a comprehensive guide for the synthesis of Ethyl 1H-indole-3-carbimidate hydrochloride, a valuable intermediate in medicinal chemistry and drug development. The protocol is centered on the Pinner reaction, a classic and reliable method for converting nitriles into imino esters.[1][2] This application note details the reaction mechanism, provides a step-by-step experimental procedure, outlines critical safety precautions, and offers guidance on product characterization and troubleshooting. The indole scaffold is a cornerstone in the development of therapeutics for a wide range of diseases, including cancer and inflammatory conditions, making robust synthetic routes to its derivatives highly valuable.[3][4]

Introduction and Scientific Principle

The indole ring system is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[4] Derivatives functionalized at the 3-position are particularly important precursors for biologically active molecules.[5] this compound serves as a key building block, enabling further elaboration into more complex structures such as amidines and orthoesters, which are themselves important pharmacophores.

The synthesis described herein utilizes the Pinner reaction, an acid-catalyzed process that converts a nitrile (Indole-3-carbonitrile) into an imino ester salt (this compound hydrochloride) through the addition of an alcohol (ethanol).[1][6] The reaction proceeds via activation of the nitrile by a strong acid, typically anhydrous hydrogen chloride (HCl), which renders the nitrile carbon sufficiently electrophilic for attack by the alcohol.[7] The resulting product, a stable crystalline solid known as a Pinner salt, can be isolated or used directly in subsequent synthetic steps.

Reaction Mechanism

The Pinner reaction mechanism involves two primary stages:

-

Protonation and Activation: Anhydrous HCl protonates the nitrogen atom of the indole-3-carbonitrile, forming a highly reactive nitrilium ion. This activation is crucial as it significantly increases the electrophilicity of the nitrile carbon.

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of ethanol attacks the activated nitrilium carbon. A subsequent proton transfer yields the final product, the thermodynamically stable this compound hydrochloride salt.[7]

The entire process must be conducted under strictly anhydrous conditions to prevent the hydrolysis of the intermediate nitrilium ion or the final Pinner salt back to an amide or ester, respectively.[2][8]

Caption: Experimental workflow for the synthesis of this compound HCl.

Product Characterization

The identity and purity of the synthesized this compound hydrochloride should be confirmed using standard analytical techniques.

-

Appearance: White to off-white crystalline solid.

-

Melting Point: A sharp melting point is indicative of high purity.

-

¹H NMR (DMSO-d₆): Expected signals include a triplet and quartet for the ethyl group, multiple signals in the aromatic region (7.0-8.5 ppm) corresponding to the indole ring protons, a broad singlet for the indole N-H, and two broad singlets for the =NH₂⁺ protons.

-

¹³C NMR (DMSO-d₆): Expected signals include peaks for the ethyl group carbons, aromatic carbons of the indole ring, and a characteristic downfield signal for the carbimidate carbon (C=N).

-

Infrared (IR) Spectroscopy (KBr pellet): Look for characteristic absorption bands for N-H stretching (indole and NH₂⁺), C=N stretching (~1650 cm⁻¹), and aromatic C-H stretching.

Troubleshooting Guide

| Issue | Probable Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Incomplete reaction due to insufficient HCl. 2. Presence of moisture, leading to hydrolysis. | 1. Extend the reaction time or increase the amount of HCl gas bubbled through. 2. Ensure all glassware is rigorously dried and use anhydrous solvents. |

| Product is an Oil/Gummy | 1. Impurities present. 2. Incomplete drying. | 1. Triturate the oil with fresh, cold anhydrous ether to induce crystallization. 2. Dry the product under high vacuum for an extended period. |

| Starting Material Recovered | Reaction did not initiate or was incomplete. | Ensure the HCl gas is effectively dispersing through the solution. Check the quality of the starting nitrile. |

Conclusion

The Pinner reaction offers a direct and efficient method for the synthesis of this compound hydrochloride from readily available starting materials. This protocol, when followed with strict adherence to anhydrous conditions and safety procedures, provides a reliable means to access this versatile intermediate. The successful synthesis and characterization of this compound open avenues for the development of novel indole-based therapeutic agents, contributing to the expansive field of drug discovery.

References

-

NROChemistry. Pinner Reaction. Retrieved from [Link]

-

Gothwal, A., et al. (2015). Ethyl 1-acetyl-1H-indole-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), o863–o864. Available at: [Link]

-

Wikipedia. (2023). Pinner reaction. Retrieved from [Link]

-

J&K Scientific. Pinner Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. Pinner Reaction. Retrieved from [Link]

-

Schareina, T., & Kempe, R. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1447–1452. Available at: [Link]

-

PubChem. 1-Ethyl-1H-indole-3-carbaldehyde. Retrieved from [Link]

-

PubChem. ethyl 1H-indole-3-carbodithioate. Retrieved from [Link]

-

Al-Hiari, Y. M., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. Available at: [Link]

-

ResearchGate. (2025). Structure-based linker exploration: Discovery of 1-ethyl-1H-indole analogs as novel ATX inhibitors. Retrieved from [Link]

-

Jakše, R., et al. (2005). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. Zeitschrift für Naturforschung B, 60(4), 414-420. Available at: [Link]

-

ResearchGate. (2024). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. Retrieved from [Link]

-

Organic Syntheses. (1966). 1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide. Organic Syntheses, 46, 48. Retrieved from [Link]

-

Al-Kawkabani, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2315. Available at: [Link]

- Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

-

De Petrocellis, L., et al. (2023). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. International Journal of Molecular Sciences, 24(22), 16457. Available at: [Link]

- Google Patents. (2019). CN109369458A - The preparation method of 1- ethyl-(3- dimethylaminopropyl) carbodiimide hydrochloride.

- Google Patents. (2014). CN104193654A - Preparation method of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride.

- Google Patents. (2021). WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.

Sources

- 1. Pinner reaction - Wikipedia [en.wikipedia.org]

- 2. jk-sci.com [jk-sci.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Pinner Reaction [organic-chemistry.org]

- 7. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pinner Reaction | NROChemistry [nrochemistry.com]

The Strategic Utility of Ethyl 1H-indole-3-carbimidate as a Versatile Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Reactive Indole Moiety

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and pharmaceutical agents.[1][2] Among the vast array of functionalized indoles, Ethyl 1H-indole-3-carbimidate, particularly as its hydrochloride salt, emerges as a highly reactive and versatile synthetic intermediate. Its utility lies in the electrophilic nature of the imidate carbon, which provides a gateway for the construction of key pharmacophores such as tryptamines and β-carbolines. This guide provides an in-depth exploration of the synthesis, handling, and synthetic applications of this compound, offering detailed protocols and mechanistic insights to empower researchers in their drug discovery and development endeavors.

The strategic advantage of employing an imidate intermediate lies in its controlled reactivity. Unlike more sensitive precursors, the imidate salt offers a stable yet readily activated functional group for subsequent transformations. This allows for a modular approach to the synthesis of complex indole alkaloids and their analogs.

Physicochemical Properties and Handling

While extensive experimental data for this compound is not widely published, some key properties can be inferred from related compounds and general chemical principles.

| Property | Value/Information | Source/Reference |

| Chemical Name | This compound | N/A |

| CAS Number | 19747-79-6 | [3] |

| Molecular Formula | C₁₁H₁₂N₂O | [3] |

| Molecular Weight | 188.23 g/mol | [3] |

| Melting Point | 92 °C (for free base) | [3] |

| Boiling Point | 324.9±34.0 °C (Predicted) | [3] |

| Storage | Store at 2-8°C | [3] |

Safety and Handling Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[6]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, except as specified in the reaction protocols.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place, away from light and moisture to prevent degradation. The hydrochloride salt is expected to be more stable than the free base.

Synthesis of this compound Hydrochloride via the Pinner Reaction

The most direct and classical method for the synthesis of imidates from nitriles is the Pinner reaction.[7][8] This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol in the presence of anhydrous hydrogen chloride.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The Pinner reaction is highly sensitive to moisture. Water can hydrolyze the intermediate nitrilium ion or the final imidate salt to form an amide or ester, respectively, leading to reduced yields and purification challenges.[4][7] Therefore, the use of anhydrous solvents and reagents is critical.

-

Hydrogen Chloride Gas: Gaseous HCl is used to generate a high concentration of the acid catalyst in the reaction mixture, which is necessary to protonate the nitrile and activate it towards nucleophilic attack by the alcohol.[9]

-

Low Temperature: The initial reaction is typically carried out at low temperatures (0-5 °C) to control the exothermic reaction between the alcohol and HCl, and to prevent potential side reactions.

-

Isolation as Hydrochloride Salt: The imidate is formed as its hydrochloride salt, which is often a crystalline solid and more stable than the corresponding free base. This facilitates its isolation and purification.[9]

Caption: Proposed mechanism for the reduction of the imidate to tryptamine.

Detailed Protocol: Synthesis of Tryptamine from this compound Hydrochloride

Materials:

-

This compound hydrochloride

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Water (H₂O)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask with a magnetic stir bar

-

Ice bath

Procedure:

-

Dissolution: Dissolve this compound hydrochloride (1.0 eq.) in methanol in a round-bottom flask.

-

Reduction: Cool the solution to 0-5 °C in an ice bath. Slowly add sodium borohydride (2.0-3.0 eq.) portion-wise to the stirred solution. Control the rate of addition to manage any effervescence.

-

Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-